4,5-Dihydro-3,5-diphenylisoxazole

Vue d'ensemble

Description

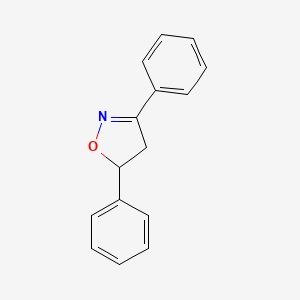

4,5-Dihydro-3,5-diphenylisoxazole is a heterocyclic compound with the molecular formula C₁₅H₁₃NO It is a member of the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-3,5-diphenylisoxazole typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction between hydroxyimoyl chlorides and dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . Another approach involves the use of terminal alkynes and nitrile oxides formed in situ by deprotonation of hydroxyimidoyl chlorides . These reactions can be performed under solvent-free conditions or using green solvents like water or ionic liquids to minimize environmental impact .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly synthetic strategies are often employed to scale up the production of such compounds. Metal-free synthetic routes are preferred to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dihydro-3,5-diphenylisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Anti-inflammatory Applications

4,5-Dihydro-3,5-diphenylisoxazole and its derivatives have been studied for their potential as anti-inflammatory agents. Research indicates that isoxazole derivatives can inhibit the synthesis of leukotrienes, which are mediators in inflammatory responses.

- Case Study : A series of 4,5-diaryloisoxazol-3-carboxylic acids were synthesized as leukotriene biosynthesis inhibitors targeting FLAP (5-lipoxygenase activating protein), showing IC₅₀ values as low as 0.24 µM .

Analgesic Properties

The compound has also been investigated for its analgesic properties. Isoxazole derivatives have been explored as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in pain modulation.

- Research Findings : Some isoxazole derivatives exhibited significant analgesic activity in preclinical models, suggesting their potential use in treating pain-related disorders .

Anticancer Activity

The anticancer potential of this compound has been a focal point of research. Several studies have demonstrated its efficacy against various cancer cell lines.

These findings suggest that modifications to the isoxazole structure can enhance anticancer activity and selectivity.

Antimicrobial Activity

The antimicrobial properties of isoxazoles have been explored extensively. Compounds derived from this compound have shown promising antibacterial and antifungal activities.

Mécanisme D'action

The mechanism of action of 4,5-Dihydro-3,5-diphenylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

4,5-Dihydro-3,5-diphenylisoxazole can be compared with other similar compounds, such as:

3,5-Diphenylisoxazole: This compound lacks the dihydro functionality, which can affect its reactivity and biological activity.

3,5-Diphenyl-4,5-dihydroisoxazole: Similar in structure but may have different substituents or functional groups, leading to variations in properties and applications

Activité Biologique

4,5-Dihydro-3,5-diphenylisoxazole is a heterocyclic compound with the molecular formula and a molecular weight of approximately 223.27 g/mol. This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its synthesis typically involves 1,3-dipolar cycloaddition reactions, often utilizing hydroxyimoyl chlorides and dipolarophiles under mild conditions .

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Density | 1.11 g/cm³ |

| Boiling Point | 351.4 °C |

| Flash Point | 135.4 °C |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the synthesis of various derivatives which were tested against fungal pathogens and demonstrated notable efficacy . The mechanism underlying this activity often involves interaction with microbial enzymes or structural components, disrupting cellular functions.

Anticancer Potential

Another area of investigation is the anticancer potential of this compound. Studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific pathways involved may include modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to the modulation of enzyme activities or receptor functions, resulting in various biological effects such as:

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways.

Study on Antimicrobial Activity

A notable study conducted by researchers at Dow AgroSciences evaluated a library of compounds derived from this compound for their antimicrobial properties. The results indicated several compounds were effective against both fungal pathogens and pest insects, suggesting potential applications in agricultural settings .

Anticancer Research

In another research initiative, derivatives of this compound were assessed for their anticancer properties against various human cancer cell lines. Findings revealed that some derivatives significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Propriétés

IUPAC Name |

3,5-diphenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTURVIUZIGWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4894-23-9 | |

| Record name | Isoxazole, 4,5-dihydro-3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.